2-[(2,4-Dimethylphenoxy)methyl]oxirane
Overview
Description
2-[(2,4-Dimethylphenoxy)methyl]oxirane is a compound that belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. These compounds are characterized by an oxygen atom connected to two carbon atoms forming a triangle, which is a highly strained configuration leading to chemical reactivity. The specific compound has a 2,4-dimethylphenoxy group attached to the methylene carbon of the oxirane ring.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane involves polymerization using a cationic initiator . Another example is the preparation of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane through a nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol . These methods indicate that the synthesis of substituted oxiranes often involves nucleophilic substitution or ring-opening polymerization.
Molecular Structure Analysis
The molecular structure of oxirane derivatives can be complex due to the presence of substituents that can interact with each other. For example, in the case of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, the side-chain methoxycarbonyl group and the 3,4-dimethoxyphenyl group may form a hetero π-stacked structure, which can lead to intramolecular charge transfer interactions . The structure of cage-like phosphoranes derived from oxirane derivatives has been elucidated using NMR spectroscopy and XRD, revealing high stereoselectivity in their formation .
Chemical Reactions Analysis
Oxirane rings are known to be reactive due to the ring strain and can undergo various chemical reactions. For example, the acid-catalyzed ring-opening reactions of oxirane derivatives proceed in a stereospecific manner, following the Furst-Plattner rule . The oxidation of alkynes by dioxiranes, which are related to oxiranes, can lead to the formation of ketenes or α,β-unsaturated carbonyls . Additionally, the reaction of oxirane derivatives with nucleophiles can lead to the formation of cyclopropanes and further oxiranes .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. For instance, the presence of fluorinated chains in the compound 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane imparts unique properties such as hydrophobicity and possibly thermal stability . Theoretical studies on the catalytic hydrogenation of oxirane and its derivatives have been carried out to understand the reaction mechanisms and the influence of catalysts like aluminium chloride .
Scientific Research Applications
Biopolymer Modification and Application
The chemical modification of xylan, a form of biopolymer, demonstrates the potential for creating ethers and esters with specific properties, including the use of oxirane compounds in the process. This approach has implications for developing new materials with tailored functionalities for various industrial applications. The synthesis of novel xylan esters and ethers suggests the broad applicability of oxirane derivatives in enhancing biopolymer properties for uses ranging from drug delivery to paper strengthening additives and antimicrobial agents (Petzold-Welcke et al., 2014).
Green Chemistry and Sustainable Solvents
The utilization of 2-methyloxolane (2-MeOx), related to oxirane compounds, highlights a shift towards sustainable solvent alternatives in the extraction of natural products. This environmentally friendly solvent is presented as a viable replacement for conventional petroleum-based solvents, emphasizing the importance of green chemistry in reducing environmental impact while maintaining or enhancing extraction efficiency and safety (Rapinel et al., 2020).
Environmental Remediation
The behavior of phenoxy herbicides, including those structurally related to oxirane compounds, in agricultural environments underlines the crucial role of microbial biodegradation in mitigating environmental pollution. The review of microorganisms' capacity to degrade herbicides like 2,4-D provides insight into potential strategies for employing biological means to address contaminant residues in the environment, highlighting the significance of understanding and harnessing microbial processes for environmental cleanup efforts (Magnoli et al., 2020).
Catalytic Synthesis and Polymer Chemistry
Polyoxymethylene dimethyl ethers (OMEs), which involve oxirane structures in their synthesis pathway, are emerging as clean alternative fuels with the potential for significant environmental benefits. The catalytic synthesis of OMEs from renewable resources, including vegetable oils, showcases the intersection of catalysis, polymer chemistry, and sustainable energy solutions. The development of efficient catalysts and processes for OME synthesis reflects the broader application of oxirane derivatives in producing environmentally friendly and economically viable fuels (Baranowski et al., 2017).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P272, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-4-11(9(2)5-8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQIRLANZOASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504574 | |
Record name | 2-[(2,4-Dimethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dimethylphenoxy)methyl]oxirane | |
CAS RN |
20217-04-3 | |
Record name | 2-[(2,4-Dimethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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